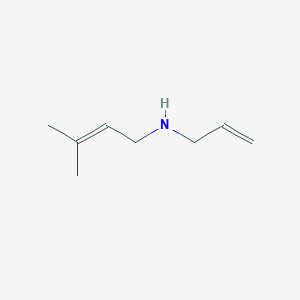![molecular formula C7H8F6N2O2 B14247623 (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide CAS No. 213017-42-6](/img/structure/B14247623.png)
(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and an aziridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide typically involves the reaction of aziridine derivatives with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group into the aziridine ring. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to influence the biological activity of compounds, making this compound a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The aziridine ring can undergo ring-opening reactions, which may be crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}ethanamide
- (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}butanamide
Uniqueness
Compared to similar compounds, (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide is unique due to its specific structural configuration, which can influence its reactivity and biological activity. The presence of the trifluoromethyl group and the aziridine ring in a single molecule provides a distinct set of chemical properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
213017-42-6 |
|---|---|
Molekularformel |
C7H8F6N2O2 |
Molekulargewicht |
266.14 g/mol |
IUPAC-Name |
(2R)-2-[2,2-bis(trifluoromethyl)aziridin-1-yl]oxypropanamide |
InChI |
InChI=1S/C7H8F6N2O2/c1-3(4(14)16)17-15-2-5(15,6(8,9)10)7(11,12)13/h3H,2H2,1H3,(H2,14,16)/t3-,15?/m1/s1 |
InChI-Schlüssel |
NQQLWVOELVUOSW-HTPUWGIESA-N |
Isomerische SMILES |
C[C@H](C(=O)N)ON1CC1(C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
CC(C(=O)N)ON1CC1(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


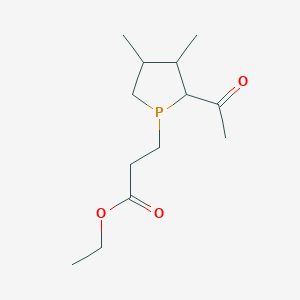
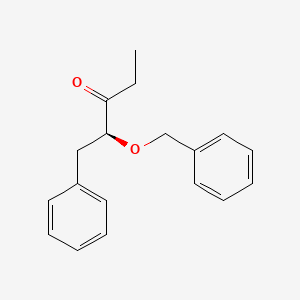
![7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-](/img/structure/B14247553.png)
![2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)

![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
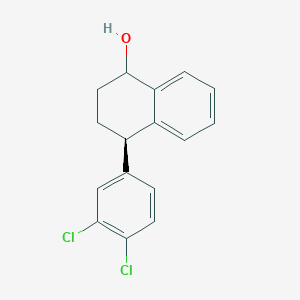
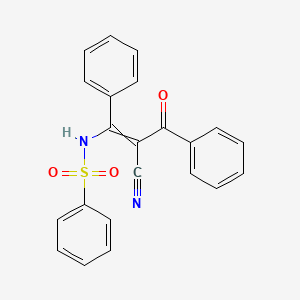
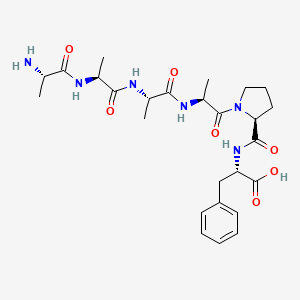
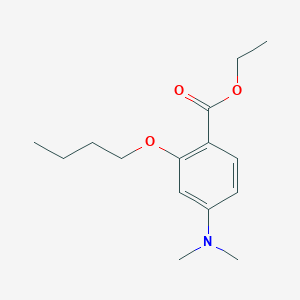
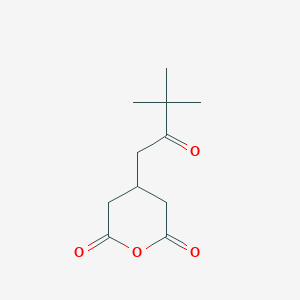
![2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14247607.png)
![Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-](/img/structure/B14247615.png)
